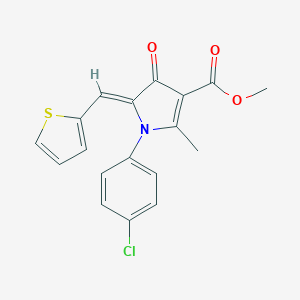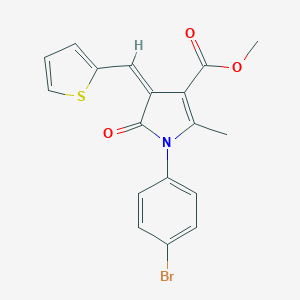![molecular formula C23H18N4O2S2 B299107 (5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(3,4-dimethylanilino)-1,3-thiazol-4-one](/img/structure/B299107.png)
(5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(3,4-dimethylanilino)-1,3-thiazol-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(3,4-dimethylanilino)-1,3-thiazol-4-one is a chemical compound that has gained significant attention in the scientific research community due to its potential as a therapeutic agent. This compound has been studied extensively for its biochemical and physiological effects, mechanism of action, and potential applications in various fields of research.
Wirkmechanismus
The mechanism of action of (5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(3,4-dimethylanilino)-1,3-thiazol-4-one is not fully understood. However, it is believed that this compound works by inhibiting certain enzymes and proteins that are involved in various cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. These include anti-inflammatory, antioxidant, and antimicrobial properties. Additionally, this compound has been shown to have potential as a neuroprotective agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(3,4-dimethylanilino)-1,3-thiazol-4-one in lab experiments is its ability to selectively target certain enzymes and proteins. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving (5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(3,4-dimethylanilino)-1,3-thiazol-4-one. Some of these include:
- Further studies on the mechanism of action of this compound
- Exploration of its potential as a therapeutic agent for various diseases
- Development of more efficient synthesis methods for this compound
- Investigation of its potential as a drug delivery system for other compounds.
In conclusion, this compound is a promising chemical compound that has potential applications in various fields of research. Its biochemical and physiological effects, mechanism of action, and potential as a therapeutic agent make it a subject of ongoing research. Further studies are needed to fully understand the potential of this compound and its applications in various fields of research.
Synthesemethoden
The synthesis of (5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(3,4-dimethylanilino)-1,3-thiazol-4-one involves several steps. The starting materials are 2-(3,4-dimethylanilino)-1,3-thiazol-4-one and 5-(1H-benzimidazol-2-ylsulfanyl)furan-2-carbaldehyde. These two compounds are then reacted in the presence of a catalyst to form the desired product.
Wissenschaftliche Forschungsanwendungen
(5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(3,4-dimethylanilino)-1,3-thiazol-4-one has been studied extensively for its potential applications in various fields of research. Some of the areas where this compound has shown promising results include cancer research, infectious diseases, and neurodegenerative disorders.
Eigenschaften
Molekularformel |
C23H18N4O2S2 |
|---|---|
Molekulargewicht |
446.5 g/mol |
IUPAC-Name |
(5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(3,4-dimethylanilino)-1,3-thiazol-4-one |
InChI |
InChI=1S/C23H18N4O2S2/c1-13-7-8-15(11-14(13)2)24-22-27-21(28)19(30-22)12-16-9-10-20(29-16)31-23-25-17-5-3-4-6-18(17)26-23/h3-12H,1-2H3,(H,25,26)(H,24,27,28)/b19-12- |
InChI-Schlüssel |
HXPAHSAEJQQVQZ-UNOMPAQXSA-N |
Isomerische SMILES |
CC1=C(C=C(C=C1)NC2=NC(=O)/C(=C/C3=CC=C(O3)SC4=NC5=CC=CC=C5N4)/S2)C |
SMILES |
CC1=C(C=C(C=C1)NC2=NC(=O)C(=CC3=CC=C(O3)SC4=NC5=CC=CC=C5N4)S2)C |
Kanonische SMILES |
CC1=C(C=C(C=C1)NC2=NC(=O)C(=CC3=CC=C(O3)SC4=NC5=CC=CC=C5N4)S2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 2-[4-(2-ethoxy-2-oxoethoxy)-3-methoxybenzylidene]-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299024.png)

![methyl 1-allyl-2-methyl-4-[(3-methyl-2-thienyl)methylene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B299027.png)


![ethyl 5-(4-fluorophenyl)-3-oxo-7-phenyl-2-[2-(2-propynyloxy)benzylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299033.png)
![ethyl 5-(4-fluorophenyl)-2-(2-hydroxy-3-methoxybenzylidene)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299034.png)
![ethyl 2-[4-(cyanomethoxy)-3-methoxybenzylidene]-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299035.png)
![methyl 1-(4-ethoxyphenyl)-2-methyl-4-[4-(methylsulfanyl)benzylidene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B299038.png)
![ethyl 5-(4-fluorophenyl)-2-[4-(methoxycarbonyl)benzylidene]-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299040.png)


![4-({5-[3,5-Dichloro-4-(2-propynyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid](/img/structure/B299044.png)
![ethyl (2Z)-5-(4-fluorophenyl)-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299047.png)